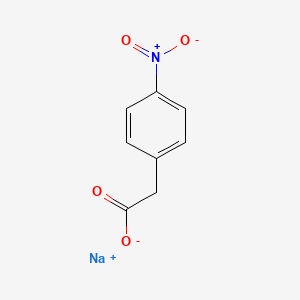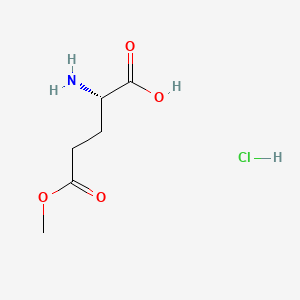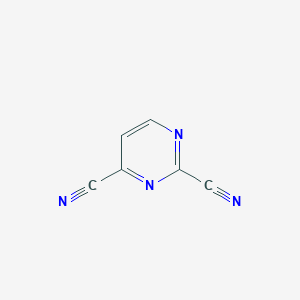![molecular formula C7H12O3 B1315346 5,8-Dioxaspiro[3.4]octane-2-methanol CAS No. 545882-60-8](/img/structure/B1315346.png)
5,8-Dioxaspiro[3.4]octane-2-methanol
Overview
Description
5,8-Dioxaspiro[3.4]octane-2-methanol is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The compound is typically stored in a refrigerator and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5,8-Dioxaspiro[3.4]octane-2-methanol is 1S/C7H12O3/c8-5-6-3-7(4-6)9-1-2-10-7/h6,8H,1-5H2 . This compound contains a total of 23 bonds, including 11 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
5,8-Dioxaspiro[3.4]octane-2-methanol is a liquid at room temperature . It has a molecular weight of 144.17 .Scientific Research Applications
However, it’s worth noting that compounds like this one, which belong to the class of organic compounds known as aliphatic heterocycles , are often used as building blocks in the synthesis of more complex molecules . They can be used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical research .
Safety And Hazards
properties
IUPAC Name |
5,8-dioxaspiro[3.4]octan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-5-6-3-7(4-6)9-1-2-10-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVOOONKTBAYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477034 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dioxaspiro[3.4]octane-2-methanol | |
CAS RN |
545882-60-8 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)











